molecular formula C20H27N3O3S B7516093 tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate

tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate

Cat. No. B7516093
M. Wt: 389.5 g/mol
InChI Key: APTWMAZIPGZSEH-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate, also known as BZP, is a synthetic compound that is commonly used in scientific research. It is a member of the piperazine family of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate is not fully understood, but it is thought to interact with the neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has been shown to increase the release of these neurotransmitters and to inhibit their reuptake, leading to increased levels of dopamine and serotonin in the brain. This can result in the stimulant and hallucinogenic effects associated with tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate use.
Biochemical and Physiological Effects
tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause changes in mood, perception, and behavior. tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has been reported to have both positive and negative effects on cognitive function, with some studies suggesting that it may improve memory and attention, while others have reported impairments in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate in lab experiments is its well-characterized pharmacological profile. tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has been extensively studied, and its effects on the central nervous system are well understood. This makes it a useful tool for studying the mechanisms of action of other compounds and for developing new drugs for the treatment of various diseases.
One limitation of using tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate in lab experiments is its potential for abuse. tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has been shown to have stimulant and hallucinogenic effects, and its use can lead to addiction and withdrawal. Therefore, it is important to use tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate in a responsible and ethical manner and to take appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research on tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate. One area of interest is the development of new drugs based on the structure of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate. Researchers are exploring the potential of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate derivatives as treatments for various diseases, including depression, anxiety, and addiction.
Another area of interest is the development of new analytical techniques for the detection and quantification of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate and its metabolites in biological samples. This could improve our understanding of the pharmacokinetics and pharmacodynamics of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate and help to develop more effective treatment strategies for individuals who have been exposed to this compound.
Conclusion
In conclusion, tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate is a synthetic compound that has been extensively studied in scientific research. Its well-characterized pharmacological profile and wide range of biochemical and physiological effects make it a useful tool for studying the mechanisms of action of other compounds and for developing new drugs for the treatment of various diseases. While there are limitations to its use, the potential future directions for research on tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate are numerous, and this compound will likely continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate involves the reaction of 1,3-benzothiazol-2-amine with tert-butyl 3-oxopropylcarbamate and piperidine. The reaction is typically carried out in the presence of a catalyst such as triethylamine and yields tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate as a white crystalline solid. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have both stimulant and hallucinogenic effects, making it useful for studying the mechanisms of action of these types of compounds. tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate has also been used in studies on drug addiction and withdrawal, as well as in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-20(2,3)26-19(25)21-12-11-17(24)23-13-7-6-9-15(23)18-22-14-8-4-5-10-16(14)27-18/h4-5,8,10,15H,6-7,9,11-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWMAZIPGZSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CCCCC1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate

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